molecular formula C4H9NO3 B147359 3-Nitro-2-butanol CAS No. 6270-16-2

3-Nitro-2-butanol

Cat. No.: B147359
CAS No.: 6270-16-2
M. Wt: 119.12 g/mol
InChI Key: OJVOGABFNZDOOZ-UHFFFAOYSA-N
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Description

3-Nitro-2-butanol is an organic compound with the molecular formula C4H9NO3. It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on its carbon chain. This compound is known for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitro-2-butanol can be synthesized through the nitration of 2-butanol. The reaction involves the introduction of a nitro group to the 2-butanol molecule, typically using nitric acid as the nitrating agent. The reaction conditions often include controlled temperature and the presence of a catalyst to facilitate the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, often catalyzed by enzymes such as nitroalkane oxidase. This reaction can convert the nitro alcohol into corresponding aldehydes or ketones.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Enzymes like nitroalkane oxidase, or chemical oxidants such as potassium permanganate.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Amino alcohols.

    Substitution: Various substituted nitro alcohols.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : 3-Nitro-2-butanol is used as a reagent in organic synthesis, particularly in the study of nitro group chemistry. It serves as a model compound for investigating the reactivity and mechanisms of nitro alcohols .
  • Oxidation Studies : The compound has been utilized to study the oxidation mechanisms of methylethylketoxime and acetoxime in liver microsomes from various species, including rats, mice, and humans. This research highlights its role in understanding metabolic pathways involving nitroalkanes .

Biology

  • Enzymatic Studies : this compound interacts with nitroalkane oxidase enzymes, facilitating research into enzymatic oxidation processes in microorganisms such as Fusarium oxysporum. This interaction is crucial for elucidating biochemical pathways related to nitroalkane metabolism .

Medicine

  • Pharmaceutical Precursor : The compound has potential applications as a precursor for pharmaceuticals. Its biological effects are being explored to understand its role in therapeutic contexts, including possible anti-inflammatory and antimicrobial properties .

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is used in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its versatility makes it valuable in developing various chemical products .

Antimicrobial Activity

Research indicates that nitro compounds exhibit antimicrobial properties due to their ability to disrupt microbial DNA through reactive intermediates generated during reduction reactions. This suggests that this compound could also possess similar antimicrobial activities .

Anti-inflammatory Properties

Certain nitrated fatty acids have shown significant anti-inflammatory effects. Investigating whether similar mechanisms apply to this compound could lead to new therapeutic applications in treating inflammatory diseases .

Antitumoral Activity

Nitro compounds have been studied for their potential as hypoxia-activated prodrugs in cancer treatment. Research into the antitumoral properties of this compound may reveal opportunities for its use in oncology .

Mechanism of Action

The mechanism of action of 3-Nitro-2-butanol involves its interaction with enzymes and other molecular targets. For example, during oxidation, the nitro group is converted to a nitroso group, which can further react to form various products. The pathways involved include enzymatic catalysis by nitroalkane oxidase, leading to the formation of reactive intermediates that participate in subsequent reactions.

Comparison with Similar Compounds

    2-Nitro-1-propanol: Another nitro alcohol with similar reactivity but different structural properties.

    3-Nitro-1-butanol: Similar in structure but with the nitro group positioned differently on the carbon chain.

    2-Nitro-2-methyl-1-propanol: A branched nitro alcohol with distinct chemical behavior.

Uniqueness of 3-Nitro-2-butanol: this compound is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it undergoes. Its combination of a secondary hydroxyl group and a nitro group makes it a versatile compound in both synthetic and research applications.

Biological Activity

3-Nitro-2-butanol (C4H9NO3) is a nitro alcohol compound that has garnered interest in various scientific fields due to its biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by its nitro group (-NO2) attached to a butanol structure. The compound has a molecular weight of approximately 103.12 g/mol and a boiling point of 55 °C at 0.5 mmHg, which influences its stability and reactivity in biological systems.

Target Enzymes

The primary target for this compound is the nitroalkane oxidase enzyme , which catalyzes the oxidation of nitroalkanes to their corresponding carbonyl compounds. This enzymatic activity is critical for understanding the compound’s biochemical pathways and its potential effects on cellular processes .

Biochemical Pathways

The oxidation process involves several steps:

  • Oxidation : Converts this compound into aldehydes or ketones.
  • Reduction : Can lead to the formation of amino alcohols.
  • Substitution Reactions : Various substituted nitro alcohols can be produced through chemical reactions with other substrates.

Cellular Impact

While specific cellular effects of this compound are not extensively documented, it belongs to a class of compounds known to influence cellular processes. For example, related nitro compounds have shown antimicrobial properties by generating toxic intermediates upon reduction, leading to DNA damage and cell death .

Dosage Effects in Animal Models

Nitroalkanes, including this compound, have been noted for their potential tumorigenic effects in animal models. This raises concerns about their safety and biological impact, necessitating careful dosage management in experimental applications.

Applications in Research and Industry

This compound has been utilized across various fields:

  • Chemistry : As a reagent in organic synthesis, it serves as a model compound for studying nitro group chemistry.
  • Biology : The compound is used to investigate enzymatic oxidation processes in microorganisms such as Fusarium oxysporum.
  • Medicine : Research has explored its potential as a precursor for pharmaceuticals and its effects on biological systems.
  • Industry : It is applied in the production of specialty chemicals and as an intermediate in synthesizing other compounds .

Case Studies and Research Findings

Several studies highlight the biological activity of nitro compounds similar to this compound:

  • Antimicrobial Activity : Nitro compounds are often employed as antimicrobial agents due to their ability to disrupt microbial DNA through reactive intermediates produced during reduction reactions .
  • Anti-inflammatory Properties : Certain nitrated fatty acids exhibit significant anti-inflammatory effects, suggesting that similar mechanisms could be explored for this compound in therapeutic contexts .
  • Antitumoral Activity : Nitro compounds have been investigated for their potential as hypoxia-activated prodrugs in cancer treatment, indicating that this compound might also have applications in oncology research .

Q & A

Basic Research Questions

Q. How can researchers synthesize and verify the structural purity of 3-Nitro-2-butanol?

  • Methodological Answer : Synthesis typically involves nitration of 2-butanol derivatives under controlled acidic conditions. To verify purity, use spectroscopic techniques (e.g., 1^1H NMR, IR) to confirm the presence of characteristic signals: a hydroxyl group (~3400 cm1^{-1} in IR), nitro group (~1520 cm1^{-1}), and stereochemical features. Chromatographic methods (HPLC or GC) can resolve isomer mixtures .

Q. What experimental precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Design protocols to minimize skin/eye exposure due to its irritant properties (Eye Irrit. 2, Skin Irrit.). Use fume hoods for volatile reactions, store in sealed containers under dry conditions, and avoid ignition sources. Emergency measures include flushing eyes/skin with water for ≥15 minutes and consulting safety data sheets for neutralization guidelines .

Q. How do the physical properties (e.g., density, boiling point) of this compound influence solvent selection and reaction setup?

  • Methodological Answer : The compound’s density (1.1 g/mL) and boiling point (55°C at 0.5 mmHg) necessitate low-pressure setups for distillation. Solvent compatibility should prioritize polar aprotic solvents (e.g., DMF) for reactions requiring nitro group activation, while non-polar solvents (toluene) are suitable for solubility-driven applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic oxidation mechanisms involving this compound?

  • Methodological Answer : Discrepancies in oxidation pathways (e.g., nitroalkane oxidase vs. liver microsomes) require comparative kinetic studies. Use isotopic labeling (18^{18}O) to trace oxygen sources and LC-MS to identify intermediates. Replicate experiments across enzyme sources (e.g., Fusarium oxysporum vs. mammalian systems) to isolate species-specific catalytic behaviors .

Q. What strategies are effective for separating and characterizing isomers of this compound?

  • Methodological Answer : Isomer separation demands chiral chromatography (e.g., Chiralcel OD-H column) or fractional crystallization. Post-separation, use X-ray crystallography or NOESY NMR to assign stereochemistry. Compare isomer-specific reactivity in model reactions (e.g., oxidation rates) to validate structural impacts .

Q. How can TRIZ contradiction analysis optimize the synthesis or application of this compound in complex systems?

  • Methodological Answer : Apply TRIZ principles to address trade-offs (e.g., reactivity vs. stability). For instance, using phase-transfer catalysts to enhance nitro group activation while mitigating decomposition. Map contradictions (e.g., "improve yield" vs. "reduce side products") to TRIZ matrix solutions like "prior counteraction" (pre-stabilizing intermediates) .

Q. What analytical frameworks are suitable for interpreting unexpected reaction outcomes with this compound?

  • Methodological Answer : Deploy multivariate analysis (PCA or PLS) to correlate reaction variables (pH, temperature) with anomalous products. For unexpected byproducts (e.g., nitroso derivatives), use high-resolution MS/MS and computational modeling (DFT) to propose mechanistic pathways. Document iterative hypothesis testing to refine reaction models .

Q. Data Contradiction & Validation

Q. How should researchers address conflicting reports on the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Conduct stability assays under standardized conditions (e.g., 0.1 M HCl/NaOH, 25°C) with real-time monitoring (UV-Vis for nitro group degradation). Cross-reference with Arrhenius kinetics to predict shelf-life. Validate findings using independent analytical labs to rule out batch-specific impurities .

Q. What statistical approaches reconcile variability in reported spectroscopic data for this compound?

  • Methodological Answer : Apply meta-analysis to aggregate published NMR/IR data, identifying outliers via Grubbs’ test. Use quantum chemical calculations (e.g., Gaussian) to predict theoretical spectra and resolve discrepancies from solvent effects or isomer interference. Publish raw datasets with metadata for reproducibility .

Properties

IUPAC Name

3-nitrobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVOGABFNZDOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978318
Record name 3-Nitrobutan-2-ol
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-16-2
Record name 3-Nitro-2-butanol
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Record name 2-Butanol, 3-nitro-
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Record name 3-Nitro-2-butanol
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Retrosynthesis Analysis

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